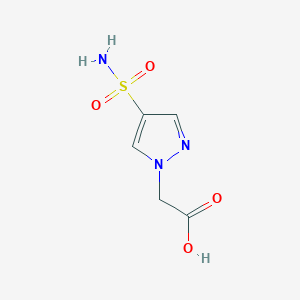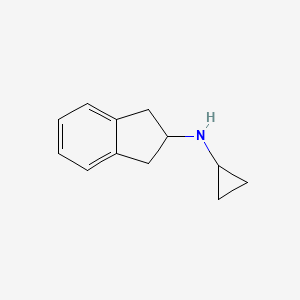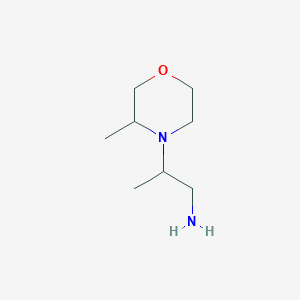![molecular formula C10H8BrClN2O B1518179 3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1156169-39-9](/img/structure/B1518179.png)
3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
“3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound used in scientific research . It exhibits complex properties and can be applied in various studies, ranging from drug development to materials science.
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring substituted with a (3-bromophenyl)methyl group and a chloromethyl group . The InChI code for this compound is 1S/C10H8BrClN2O/c11-8-3-1-2-7(4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.54 . The compound’s InChI key is BTWWUVQNYDHYIV-UHFFFAOYSA-N .Scientific Research Applications
Corrosion Inhibition
Oxadiazole derivatives have been explored as corrosion inhibitors. One study synthesized oxadiazole derivatives and tested their efficiency in inhibiting mild steel corrosion in hydrochloric acid solution. The derivatives showed high inhibition efficiency, suggesting their potential application in corrosion protection technologies (Kalia et al., 2020).
Insecticidal Activity
Research has also focused on the insecticidal properties of oxadiazole derivatives. A study synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which displayed significant insecticidal activities against the diamondback moth, highlighting their potential as insecticidal agents (Qi et al., 2014).
Antibacterial Properties
Oxadiazole derivatives have been studied for their antibacterial efficacy. A specific study synthesized novel oxadiazole compounds and evaluated their in vitro antibacterial activity, finding significant efficacy against various bacterial strains, indicating their usefulness in developing new antibacterial agents (Rai et al., 2010).
Optical and Electronic Applications
The photoluminescent properties of oxadiazole derivatives have been explored, with studies indicating their potential in developing materials for optical and electronic applications due to their favorable luminescent characteristics (Han et al., 2010).
Antimicrobial and Hemolytic Activity
Another aspect of research on oxadiazole derivatives is their antimicrobial and hemolytic activity. Compounds synthesized from 1,3,4-oxadiazole showed activity against selected microbial species, indicating their potential for medical application in treating infections (Gul et al., 2017).
properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-3-1-2-7(4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWWUVQNYDHYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)
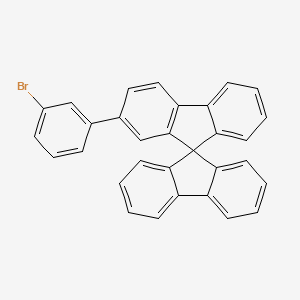
![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)
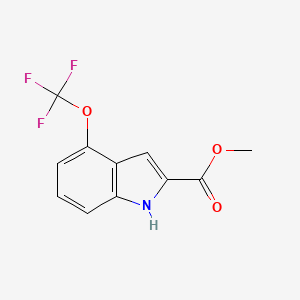
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)
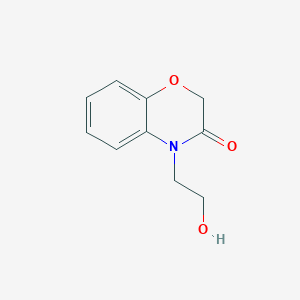
![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)
